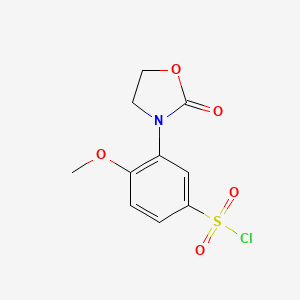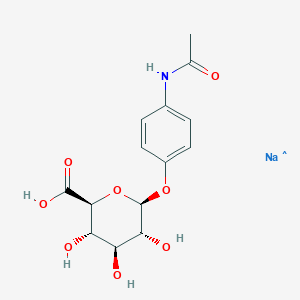
4-Acetamidophenyl beta-D-glucuronide, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetamidophenyl beta-D-glucuronide, sodium salt, also known as paracetamol glucuronide, is a metabolite of acetaminophen. This compound is formed when acetaminophen undergoes glucuronidation, a process mediated by specific isoforms of UDP-glucuronosyltransferase (UGT) enzymes. It is commonly used as a reference material in urine and plasma analysis to indicate hepatotoxicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamidophenyl beta-D-glucuronide, sodium salt typically involves the glucuronidation of acetaminophen. This process can be carried out using UDP-glucuronic acid as the glucuronide donor and UGT enzymes as catalysts. The reaction is usually performed in an aqueous buffer at a pH of around 7.4 and a temperature of 37°C. The product is then purified using chromatographic techniques .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale enzymatic glucuronidation. The process is optimized for high yield and purity, often using recombinant UGT enzymes and continuous flow reactors to enhance efficiency. The final product is isolated and purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Acetamidophenyl beta-D-glucuronide, sodium salt primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions but can be hydrolyzed back to acetaminophen and glucuronic acid under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Conjugation: Enzymatic reactions using UDP-glucuronic acid and UGT enzymes.
Major Products Formed
Hydrolysis: Acetaminophen and glucuronic acid.
Conjugation: Formation of the glucuronide conjugate from acetaminophen and UDP-glucuronic acid.
Aplicaciones Científicas De Investigación
4-Acetamidophenyl beta-D-glucuronide, sodium salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acetaminophen metabolites.
Biology: Studied for its role in the metabolism and detoxification of acetaminophen.
Medicine: Used in pharmacokinetic studies to understand the metabolism of acetaminophen and its potential hepatotoxic effects.
Industry: Employed in the development of diagnostic assays for liver function and drug metabolism
Mecanismo De Acción
The primary mechanism of action of 4-Acetamidophenyl beta-D-glucuronide, sodium salt involves its formation through the glucuronidation of acetaminophen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDP-glucuronic acid to acetaminophen. The resulting glucuronide conjugate is more water-soluble and can be excreted in the urine, thereby aiding in the detoxification and elimination of acetaminophen from the body .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenyl sulfate: Another major metabolite of acetaminophen formed through sulfation.
N-acetyl-p-benzoquinone imine (NAPQI): A toxic metabolite of acetaminophen formed through oxidation.
Acetaminophen cysteine conjugate: Formed through the conjugation of acetaminophen with cysteine.
Uniqueness
4-Acetamidophenyl beta-D-glucuronide, sodium salt is unique in its role as a non-toxic metabolite that facilitates the safe excretion of acetaminophen. Unlike NAPQI, which is hepatotoxic, this glucuronide conjugate is a detoxification product that helps prevent liver damage. Its formation is a crucial step in the metabolism of acetaminophen, distinguishing it from other metabolites that may have different toxicological profiles .
Propiedades
Fórmula molecular |
C14H17NNaO8 |
|---|---|
Peso molecular |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/t9-,10-,11+,12-,14+;/m0./s1 |
Clave InChI |
PERXBABUPIAVKQ-CYRSAHDMSA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


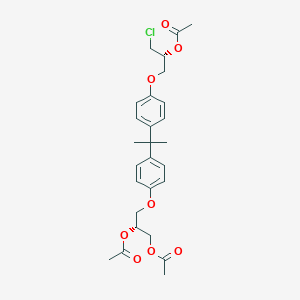

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12823714.png)
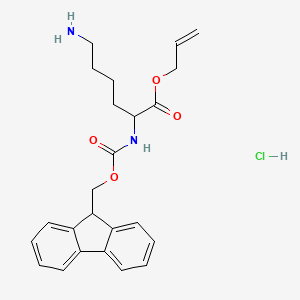
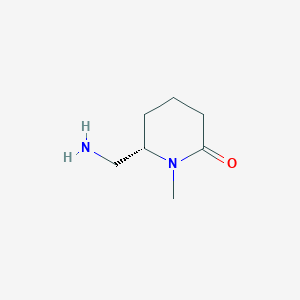
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
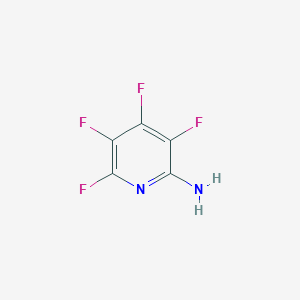
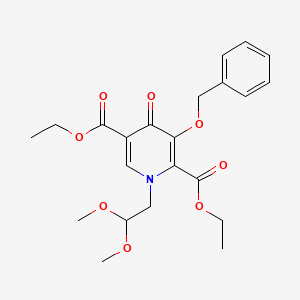
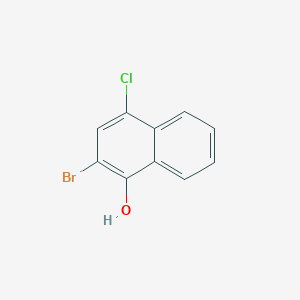
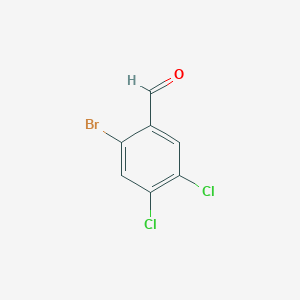
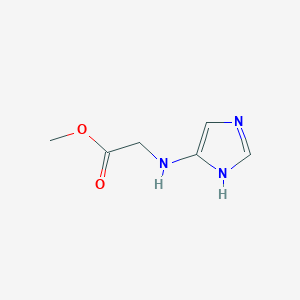
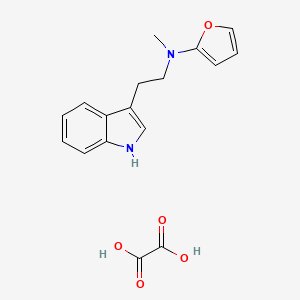
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
